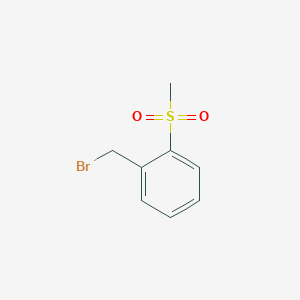

2-(Methylsulfonyl)benzyl Bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLBWTFICJOODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596507 | |

| Record name | 1-(Bromomethyl)-2-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82657-74-7 | |

| Record name | 1-(Bromomethyl)-2-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2-methanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylsulfonyl)benzyl Bromide for Advanced Research and Development

CAS Number: 82657-74-7

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

2-(Methylsulfonyl)benzyl bromide is a versatile bifunctional reagent that has garnered significant interest among researchers, scientists, and drug development professionals. Its unique structure, featuring a reactive benzylic bromide and an electron-withdrawing methylsulfonyl group, positions it as a valuable intermediate in the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a range of chemical transformations, making it an essential tool in the construction of novel therapeutic agents and chemical probes. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on its practical utility in the field of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring safe handling. The table below summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 82657-74-7 | iChemical[1] |

| Molecular Formula | C₈H₉BrO₂S | iChemical[1] |

| Molecular Weight | 249.12 g/mol | iChemical[1] |

| Appearance | White to off-white crystalline solid | |

| Storage Temperature | -20°C | iChemical[1] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through a logical, multi-step sequence, starting from readily available precursors. A plausible and efficient synthetic pathway involves the preparation of 2-(methylthio)benzyl alcohol, followed by oxidation of the thioether to the corresponding sulfone, and concluding with the bromination of the benzylic alcohol.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a representative synthesis of this compound.

Step 1: Synthesis of 2-(Methylthio)benzyl Alcohol

-

To a solution of 2-bromobenzyl alcohol in a suitable aprotic solvent, such as tetrahydrofuran (THF), is added sodium thiomethoxide at room temperature.

-

The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-(methylthio)benzyl alcohol, which can be purified by column chromatography.

Step 2: Synthesis of 2-(Methylsulfonyl)benzyl Alcohol

-

The 2-(methylthio)benzyl alcohol is dissolved in a suitable solvent, such as methanol or acetic acid.

-

An oxidizing agent, for instance, hydrogen peroxide, is added portion-wise at a controlled temperature, often at 0°C to room temperature. The use of a catalyst, such as sodium tungstate, can facilitate this oxidation[2].

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is worked up by quenching any excess oxidant and extracting the product into an organic solvent.

-

The organic layer is washed, dried, and concentrated to give 2-(methylsulfonyl)benzyl alcohol, which may be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

-

The 2-(methylsulfonyl)benzyl alcohol is dissolved in a dry, aprotic solvent like dichloromethane or diethyl ether.

-

A brominating agent, such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine, is added cautiously at a low temperature (e.g., 0°C)[1][3].

-

The reaction is allowed to warm to room temperature and stirred until the starting material is fully converted.

-

The reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Analytical Characterization: Confirming Identity and Purity

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ 8.05 (d, 1H), 7.60 (m, 2H), 7.50 (m, 1H), 5.07 (s, 2H), 3.25 (s, 3H)[1] |

| ¹³C NMR (CDCl₃) | Expected signals for aromatic carbons, benzylic carbon, and methyl carbon. |

| Mass Spectrometry (EI) | Molecular ion peak and a characteristic base peak at m/z 91 corresponding to the tropylium ion. The isotopic pattern of bromine (M and M+2 peaks of nearly equal intensity) would be observed for bromine-containing fragments. |

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon and the influence of the ortho-methylsulfonyl group.

Caption: Key nucleophilic substitution pathways of this compound.

The benzylic bromide is an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile[4]. The presence of the electron-withdrawing sulfonyl group at the ortho position can influence the reaction rate and regioselectivity.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from its ability to act as a versatile electrophilic building block. The sulfonyl group is a common pharmacophore in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups[5].

A key application of sulfonyl-containing electrophiles is in the targeted covalent inhibition of proteins. The methylsulfonyl group can activate the benzylic position towards nucleophilic attack by amino acid residues such as cysteine. This reactivity has been exploited to develop covalent probes and inhibitors for various enzymes and receptors. While direct examples of this compound in late-stage drug candidates are not readily found in the public domain, its structural motifs are present in a number of biologically active compounds. For instance, related sulfonyl benzimidazoles have been investigated for their therapeutic potential[6].

The homologation of benzyl bromide derivatives with diazo compounds represents another advanced application, allowing for the insertion of a C-C bond and the creation of more complex scaffolds while retaining a reactive handle for further functionalization[7]. This highlights the potential of this compound in diversity-oriented synthesis for the generation of compound libraries for high-throughput screening.

Safety and Handling

As a reactive benzylic bromide, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It is classified as a corrosive substance and can cause severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container at the recommended temperature of -20°C to prevent degradation[1].

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its synthesis from readily available starting materials, coupled with its predictable reactivity, makes it an attractive building block for the construction of novel and complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this compound in their pursuit of new therapeutic agents.

References

- 1. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

- 6. US3714180A - Sulfonyl benzimidazoles - Google Patents [patents.google.com]

- 7. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling a Key Building Block in Modern Synthesis

An In-depth Technical Guide to 2-(Methylsulfonyl)benzyl Bromide for Advanced Research

This compound is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities. Its structure, featuring a reactive benzyl bromide moiety and a polar methylsulfonyl group, makes it a versatile intermediate for introducing the 2-(methylsulfonyl)benzyl fragment into a wide array of molecular architectures. The methylsulfonyl group, in particular, is a privileged motif in medicinal chemistry, prized for its ability to enhance solubility, act as a hydrogen bond acceptor, and modulate the pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of the physical properties, reactivity, handling, and synthetic utility of this compound, tailored for professionals in drug development and chemical research.

Part 1: Core Physicochemical and Spectroscopic Profile

Precise knowledge of a reagent's physical and spectroscopic properties is fundamental to its effective application in experimental design. These parameters dictate storage conditions, solvent choices, and the analytical methods required for reaction monitoring and product characterization.

Physical and Chemical Properties

The essential physical and chemical data for this compound are summarized in the table below. This information is critical for calculating molar equivalents, ensuring appropriate handling, and predicting behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 82657-74-7 | [2][3] |

| Molecular Formula | C₈H₉BrO₂S | [3] |

| Molecular Weight | 249.12 g/mol | [3] |

| Synonyms | Benzene, 1-(bromomethyl)-2-(methylsulfonyl)- | [3] |

| Appearance | Typically an off-white to beige solid or powder | [4] |

| Storage Temperature | Recommended at -20°C for long-term stability | [3] |

Spectroscopic Data (Predicted)

Structural verification is a cornerstone of synthetic chemistry. While experimental spectra are definitive, predicted data provides a valuable reference for preliminary identification. The predicted ¹H NMR spectrum is particularly useful for confirming the presence of key structural motifs.

| Spectrum | Predicted Chemical Shifts (δ) | Source |

| ¹H NMR (CDCl₃) | 3.25 (s, 3H, -SO₂CH₃), 5.07 (s, 2H, -CH₂Br), 7.50 (m, 1H, Ar-H), 7.60 (m, 2H, Ar-H), 8.05 (d, 1H, Ar-H) | [3] |

Part 2: Synthesis, Reactivity, and Applications

Synthesis Pathway Overview

This compound is typically synthesized from 2-methylbenzenethiol or a related precursor. A common synthetic logic involves two key transformations: oxidation of the sulfide to the sulfone, followed by radical bromination of the benzylic methyl group.

The workflow can be visualized as follows:

The choice of reagents, particularly for the bromination step (e.g., N-Bromosuccinimide with a radical initiator like AIBN), is critical to selectively target the benzylic position while leaving the aromatic ring intact.[5]

Core Reactivity: The Benzyl Bromide Moiety

The primary utility of this compound stems from its reactivity as an electrophilic alkylating agent. The carbon of the bromomethyl group (-CH₂Br) is susceptible to nucleophilic attack, making it an excellent substrate for Sₙ2 reactions.

Key points regarding its reactivity include:

-

High Reactivity: As a benzylic bromide, it is more reactive than simple alkyl bromides due to the stabilization of the transition state by the adjacent aromatic ring.

-

Nucleophiles: It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.

Applications in Drug Discovery and Development

This reagent serves as a critical building block for introducing a specific pharmacophore into lead compounds. The methylsulfonyl group is not merely a passive structural element; it actively contributes to the drug-like properties of a molecule.[1]

Part 3: Safety, Handling, and Experimental Protocol

Hazard Profile and Safe Handling

Authoritative Grounding: Safety data sheets for the isomeric 4-(Methylsulfonyl)benzyl bromide and related benzyl bromides classify them as corrosive.[4][6][7] By extension, this compound must be handled with extreme caution.

-

Primary Hazards: Causes severe skin burns and serious eye damage.[4][6] May cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated area.[4] The recommended storage temperature of -20°C suggests that the compound may have limited stability at room temperature.[3]

-

Spill Response: In case of a spill, evacuate the area. Use an absorbent material to collect the spilled solid, and dispose of it as hazardous waste. Do not allow the material to enter drains or waterways.[6]

Representative Experimental Workflow: N-Alkylation

The following protocol describes a generalized procedure for the N-alkylation of a primary or secondary amine. This workflow is illustrative and must be adapted based on the specific substrate and laboratory safety protocols.

Objective: To couple this compound with a generic amine nucleophile (R₂NH).

Methodology:

-

Reactor Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the amine substrate (1.0 equivalent) and an appropriate anhydrous solvent (e.g., Acetonitrile, DMF).

-

Causality: An inert atmosphere (nitrogen or argon) is crucial to prevent side reactions with atmospheric moisture, especially if a strong base is used. Anhydrous solvent prevents hydrolysis of the benzyl bromide.

-

-

Base Addition: A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.5 equivalents) is added to the solution. The mixture is stirred for 5-10 minutes.

-

Causality: The base acts as a scavenger for the hydrobromic acid (HBr) that is generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing with the amine in reacting with the benzyl bromide.

-

-

Reagent Addition: this compound (1.1 equivalents) is dissolved in a minimal amount of the reaction solvent and added dropwise to the stirring amine solution at room temperature.

-

Causality: A slight excess of the benzyl bromide ensures complete consumption of the potentially more valuable amine substrate. Dropwise addition helps to control any potential exotherm.

-

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.

-

Causality: Continuous monitoring prevents over-running the reaction, which could lead to side product formation, and confirms the reaction has reached completion.

-

-

Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography.

-

Causality: The aqueous workup removes the base, salts, and any water-soluble impurities. Purification by chromatography is necessary to isolate the desired product from unreacted starting material and any byproducts.

-

Conclusion

This compound is a highly valuable and reactive chemical intermediate. Its utility is defined by the electrophilic nature of the benzyl bromide group and the advantageous physicochemical properties imparted by the methylsulfonyl moiety. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective deployment in the synthesis of novel compounds for pharmaceutical and materials science research.

References

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. This compound | 82657-74-7 [chemicalbook.com]

- 3. This compound, CAS No. 82657-74-7 - iChemical [ichemical.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. prepchem.com [prepchem.com]

- 6. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 7. merckmillipore.com [merckmillipore.com]

2-(Methylsulfonyl)benzyl Bromide molecular weight

An In-Depth Technical Guide to 2-(Methylsulfonyl)benzyl Bromide

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 82657-74-7), a crucial reagent and building block in modern organic synthesis and medicinal chemistry. With a molecular weight of 249.12 g/mol , this compound serves as a versatile intermediate for introducing the 2-(methylsulfonyl)benzyl moiety into a wide range of molecular scaffolds.[1] This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its applications in pharmaceutical research, and outlines rigorous safety and handling procedures. The guide emphasizes the scientific rationale behind experimental choices, ensuring a deep understanding of the compound's reactivity and utility.

Physicochemical and Structural Properties

This compound is a halogenated aromatic sulfone. The presence of the benzylic bromide makes it an excellent electrophile for nucleophilic substitution reactions, while the ortho-positioned methylsulfonyl group acts as a strong electron-withdrawing group, influencing the molecule's reactivity and conferring desirable physicochemical properties to its derivatives.[2]

Key Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 249.12 g/mol | [1] |

| Molecular Formula | C₈H₉BrO₂S | [1] |

| CAS Number | 82657-74-7 | [1][3] |

| Synonyms | Benzene, 1-(bromomethyl)-2-(methylsulfonyl)- | [1] |

| Appearance | Solid (Typical for related compounds) | |

| Storage Temperature | -20°C (Recommended) | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the radical bromination of 2-methylphenyl methyl sulfone (2-(methylsulfonyl)toluene). This transformation selectively targets the benzylic position, which is activated for radical formation due to the resonance stabilization of the resulting benzyl radical by the adjacent aromatic ring.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Methodology

This protocol is based on standard procedures for benzylic bromination.[4][5]

-

Reactor Preparation: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1 equivalent of 2-(methylsulfonyl)toluene in dry carbon tetrachloride (CCl₄) or a less hazardous solvent like acetonitrile.[5]

-

Reagent Addition: Add 1.1 equivalents of N-Bromosuccinimide (NBS) to the solution. NBS is chosen as the bromine source because it provides a low, constant concentration of Br₂, minimizing side reactions.

-

Initiation: Add a catalytic amount (0.02-0.05 equivalents) of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a 250-watt lamp to facilitate the homolytic cleavage of the initiator and bromine.[4] The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup - Quenching and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by vacuum filtration.

-

Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a saturated brine solution to remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to obtain pure this compound.

Mechanistic Insights

The reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) decomposes upon heating to form radicals, which abstract a bromine atom from NBS to generate a bromine radical (Br•). This bromine radical then abstracts a hydrogen atom from the benzylic position of 2-(methylsulfonyl)toluene, forming a resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with a Br₂ molecule (generated from the reaction of HBr with NBS) to form the desired product and a new bromine radical, propagating the chain.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a key intermediate or building block used in the synthesis of complex target molecules.[6][] Its utility stems from the combination of a reactive benzylic bromide handle and the beneficial properties of the methylsulfonyl group.

Role as a Reactive Intermediate

The C-Br bond is readily cleaved in the presence of nucleophiles, making the compound an ideal substrate for S_N2 reactions. This allows for the covalent attachment of the 2-(methylsulfonyl)benzyl group to a variety of scaffolds containing nucleophilic centers such as amines, phenols, thiols, and carbanions. This is a fundamental transformation in building molecular complexity.

The Methylsulfonyl Moiety in Medicinal Chemistry

The methylsulfonyl group is a privileged functional group in modern drug design for several reasons[2]:

-

Solubility Enhancement: It is a polar group capable of acting as a hydrogen bond acceptor, which can significantly improve the aqueous solubility of a parent molecule.

-

Metabolic Stability: The sulfone group is chemically robust and resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.

-

Modulation of Basicity: As a powerful electron-withdrawing group, it can lower the pKa of nearby basic functional groups (e.g., amines), which is a common strategy to optimize drug absorption and distribution properties.[2]

-

Lipophilicity Reduction: It can reduce a molecule's overall lipophilicity, which is often necessary to improve its drug-like properties and avoid issues related to poor solubility and non-specific binding.[2]

Application Workflow Example

The following diagram illustrates how this compound could be used to synthesize a hypothetical drug candidate.

Caption: Use as a building block in a synthetic route.

Safety, Handling, and Storage

Benzyl bromides and their derivatives are hazardous reagents that require strict safety protocols. The information below is synthesized from safety data sheets for structurally related compounds and should be treated as a guideline.[8][9][10][11]

Hazard Summary

| Hazard Category | GHS Classification & Statements | Source(s) |

| Acute Toxicity | Causes severe skin burns and eye damage (H314). | [9] |

| Corrosion/Irritation | Skin Corrosion/Irritation Category 1C; Serious Eye Damage Category 1. | [9] |

| Respiratory Hazard | May cause respiratory irritation. Lachrymator (substance which increases the flow of tears). | [10][11] |

| Combustibility | Combustible solid/liquid under certain conditions. | [10][11] |

Recommended Handling and PPE

-

Engineering Controls: Always handle this compound in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[8]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid breathing dust or vapors.[9] Do not allow the material to come into contact with skin or eyes.[9] Keep away from foodstuffs and incompatible materials such as strong oxidizing agents and bases.[8]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[8][9] Keep the container tightly sealed to prevent exposure to moisture. A storage temperature of -20°C is recommended for long-term stability.[1]

-

Disposal: Dispose of waste material and containers at a licensed hazardous waste disposal facility.[9][10] Do not allow the material to enter drains or waterways.[8]

Emergency Procedures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[9]

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[9]

Conclusion

This compound is a high-value chemical intermediate with a molecular weight of 249.12 g/mol .[1] Its bifunctional nature—a reactive electrophilic site and a property-modulating sulfonyl group—makes it an indispensable tool for medicinal chemists and synthetic researchers. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective application in the development of novel therapeutics and complex organic molecules.

References

- 1. This compound, CAS No. 82657-74-7 - iChemical [ichemical.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. This compound | 82657-74-7 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 6. jennysynth.com [jennysynth.com]

- 8. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Section 1: Core Molecular Structure and Physicochemical Properties

An In-Depth Technical Guide to 2-(Methylsulfonyl)benzyl Bromide: Structure, Synthesis, and Reactivity

This guide offers a comprehensive technical overview of this compound, a versatile bifunctional reagent of significant interest to researchers in organic synthesis and drug development. We will delve into its core structure, logical synthetic pathways, characteristic reactivity, and practical applications, providing field-proven insights grounded in established chemical principles.

This compound (CAS No. 82657-74-7) is an aromatic compound characterized by a benzene ring substituted with a bromomethyl group and an adjacent (ortho) methylsulfonyl group.[1][2] This specific arrangement of functional groups dictates its unique chemical behavior. The bromomethyl group serves as a reactive electrophilic site, typical of benzylic halides, while the potent electron-withdrawing nature of the sulfonyl group significantly modulates the reactivity of both the benzylic carbon and the aromatic ring.

Caption: Chemical structure of this compound.

The interplay between these groups makes the compound a valuable building block for introducing the 2-(methylsulfonyl)benzyl moiety into larger molecules.[3]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 1-(bromomethyl)-2-(methylsulfonyl)benzene | [4] |

| CAS Number | 82657-74-7 | [1][2] |

| Molecular Formula | C₈H₉BrO₂S | [1][2] |

| Molecular Weight | 249.12 g/mol | [1][2] |

| Appearance | Beige Powder Solid (based on 4-isomer) | [5] |

| Predicted ¹H NMR | (CDCl₃): δ 3.25 (s, 3H), 5.07 (s, 2H), 7.50 (m, 1H), 7.60 (m, 2H), 8.05 (d, 1H) | [1] |

Section 2: Synthesis and Purification

Expertise & Experience: The Rationale Behind the Synthesis

The most logical and industrially scalable synthesis of this compound begins with a suitable ortho-substituted toluene derivative. The target structure requires the installation of a bromine atom on the benzylic methyl group. This is classically achieved via a free-radical substitution reaction, as the benzylic C-H bonds are significantly weaker than aromatic C-H or other aliphatic C-H bonds, making them susceptible to radical abstraction.

The precursor of choice is 2-methylphenyl methyl sulfone. The synthesis would therefore be a two-step process: 1) Oxidation of the more nucleophilic sulfide (2-methylthioanisole) to the sulfone, and 2) Selective free-radical bromination of the benzylic methyl group. For the bromination step, N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂). This choice is driven by safety and selectivity; NBS provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as aromatic bromination, a risk heightened by the presence of an activating methyl group on the ring.

Experimental Protocol: Synthesis via Free-Radical Bromination

This protocol is a self-validating system. The progress of the reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material and the appearance of the product. The final product's identity and purity must be confirmed via the analytical methods detailed in Section 5.

Step 1: Synthesis of 2-Methylphenyl Methyl Sulfone (Precursor)

-

Dissolve 2-methylthioanisole in a suitable solvent like methanol or acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add hydrogen peroxide (30% solution) dropwise. For a more controlled reaction, an oxidizing agent like m-CPBA in dichloromethane can be used.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis shows complete consumption of the starting material.

-

Quench the reaction with a reducing agent (e.g., sodium sulfite solution) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify by recrystallization to yield the sulfone precursor.

Step 2: Bromination of 2-Methylphenyl Methyl Sulfone

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-methylphenyl methyl sulfone (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile).

-

Heat the mixture to reflux (approx. 80 °C) and irradiate with a UV lamp to initiate the reaction.[6]

-

Monitor the reaction by TLC. The reaction is complete when the starting material spot is no longer visible. A key visual cue is the succinimide byproduct, which is denser than the solvent and will sink to the bottom.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with water and then a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Caption: Workflow for the synthesis and purification of the target compound.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the C-Br bond. As a benzylic halide, it is an excellent substrate for nucleophilic substitution reactions.[7] Such reactions can proceed via two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).

-

SN1 Pathway: This pathway involves the formation of a carbocation intermediate after the departure of the bromide leaving group. Benzylic carbocations are notably stabilized by resonance, which delocalizes the positive charge across the aromatic ring, making the SN1 pathway highly favorable for typical benzyl halides.[8]

-

SN2 Pathway: This pathway involves a backside attack by a nucleophile, proceeding through a single, concerted transition state without forming a discrete intermediate.

Authoritative Grounding: The Influence of the Ortho-Sulfonyl Group

The critical feature of this molecule is the ortho-methylsulfonyl group. As a powerful electron-withdrawing group, it exerts a strong negative inductive effect (-I). This effect destabilizes the formation of an adjacent positive charge. Consequently, the benzylic carbocation required for an SN1 mechanism is significantly less stable than that of an unsubstituted benzyl bromide. This destabilization strongly disfavors the SN1 pathway and, in turn, promotes the SN2 mechanism, where a buildup of positive charge on the benzylic carbon is avoided. Therefore, for mechanistic planning, one should assume that reactions with nucleophiles will proceed via an SN2 pathway.

Caption: The ortho-sulfonyl group disfavors the SN1 pathway, promoting SN2.

Section 4: Applications in Organic Synthesis

The predictable reactivity of this compound makes it a valuable reagent for several synthetic transformations.

1. Benzyl Protecting Group Chemistry Benzyl bromide and its derivatives are widely used to protect hydroxyl (-OH), amino (-NH₂), and thiol (-SH) groups during multi-step syntheses.[9][10] The resulting benzyl ethers, amines, or sulfides are generally stable to a wide range of acidic and basic conditions.[11] this compound can be used similarly, typically by reacting it with an alcohol or amine in the presence of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[11][12] Deprotection is most commonly achieved via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which cleaves the benzyl group to regenerate the original functionality.[10]

2. Synthesis of Medicinal Scaffolds The 2-(methylsulfonyl)benzyl motif is a key structural component in pharmacologically active molecules. For instance, the corresponding alcohol derivative is a precursor to potent and selective ligands for Liver X Receptor β (LXRβ), a nuclear receptor involved in lipid metabolism and inflammation.[13] This highlights the utility of this compound as a foundational building block for introducing this specific scaffold in drug discovery programs.

Caption: Use as an alkylating agent for protecting common functional groups.

Section 5: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. The following data are characteristic of this compound.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | A singlet around δ 3.25 ppm (3H) for the methyl sulfone protons. A singlet near δ 5.07 ppm (2H) for the benzylic methylene protons. A complex multiplet pattern in the aromatic region (δ 7.5-8.1 ppm, 4H).[1] |

| ¹³C NMR | A peak for the methyl carbon (~44 ppm). A peak for the benzylic carbon (~32 ppm). Multiple peaks in the aromatic region (125-140 ppm). |

| IR Spectroscopy | Strong, characteristic asymmetric and symmetric S=O stretching bands (~1320 cm⁻¹ and ~1150 cm⁻¹). Aromatic C-H stretching (~3100-3000 cm⁻¹). Aliphatic C-H stretching (~2900-2800 cm⁻¹). C-Br stretching (~650-550 cm⁻¹). |

| Mass Spectrometry | A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, resulting in two peaks of nearly equal intensity at m/z 248 and 250. |

Section 6: Safety, Handling, and Storage

Trustworthiness: A Self-Validating Safety Protocol

Adherence to strict safety protocols is non-negotiable when working with reactive electrophiles like benzyl bromides. The information below is synthesized from safety data sheets for structurally related compounds and represents best practices.

-

Primary Hazards: this compound should be treated as a corrosive substance that can cause severe skin burns and serious eye damage.[5][14] Like other benzyl bromides, it is a potent lachrymator (tear-producing agent) and an irritant to the respiratory system.[11][15]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[11] Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with side shields.

-

Handling Procedures: Avoid inhalation of dust or vapors.[14] Prevent contact with skin and eyes. Keep the container tightly sealed when not in use. In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

-

Storage: Store in a cool, dry, and well-ventilated area.[14] The container should be tightly sealed to prevent moisture ingress. Store away from incompatible materials such as strong bases, oxidizing agents, and alcohols.[14][16]

References

- 1. This compound, CAS No. 82657-74-7 - iChemical [ichemical.com]

- 2. This compound | 82657-74-7 [chemicalbook.com]

- 3. jennysynth.com [jennysynth.com]

- 4. 4-(Methylsulfonyl)benzyl Bromide | C8H9BrO2S | CID 2733581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. prepchem.com [prepchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 11. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Benzyl Bromide [commonorganicchemistry.com]

- 13. 2-(Methylsulfonyl)benzyl Alcohol | 864265-08-7 | Benchchem [benchchem.com]

- 14. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 15. merckmillipore.com [merckmillipore.com]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for 2-(Methylsulfonyl)benzyl Bromide, a key building block in the development of various pharmaceutical compounds. The synthesis of this molecule can be approached through multiple pathways, each with distinct advantages and considerations. This document will detail two primary, logically sound synthetic strategies, offering insights into the causality behind experimental choices and providing detailed, actionable protocols.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 2-(methylsulfonyl)benzyl moiety into a target molecule. This functional group is of interest in medicinal chemistry due to its electronic properties and potential for biological interactions. The synthesis of this compound requires careful control over reaction conditions to achieve high purity and yield. This guide will explore two viable synthetic pathways, starting from commercially available precursors.

Synthesis Route A: Three-Step Synthesis from 2-Methylthiophenol

This route offers a robust and scalable approach starting from the readily available 2-methylthiophenol. The synthesis involves three key transformations: S-methylation, oxidation of the resulting sulfide to a sulfone, and subsequent benzylic bromination.

Step 1: Synthesis of 2-(Methylthio)toluene

The initial step involves the S-methylation of 2-methylthiophenol. This reaction proceeds via a nucleophilic substitution where the thiophenolate anion attacks a methylating agent.

Causality of Experimental Choices:

-

Base: A base such as sodium hydroxide or potassium carbonate is used to deprotonate the thiol, forming the more nucleophilic thiophenolate.

-

Methylating Agent: Dimethyl sulfate or methyl iodide are common and effective methylating agents. Dimethyl sulfate is often preferred for industrial applications due to its lower cost, though it is highly toxic and requires careful handling.

-

Solvent: A polar aprotic solvent like acetone or acetonitrile facilitates the SN2 reaction.

Experimental Protocol: Synthesis of 2-(Methylthio)toluene

-

To a solution of 2-methylthiophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl sulfate (1.2 equivalents) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford crude 2-(methylthio)toluene.

-

Purify the crude product by vacuum distillation.

Step 2: Oxidation of 2-(Methylthio)toluene to 2-(Methylsulfonyl)toluene

The sulfide is then oxidized to the corresponding sulfone. This transformation is a critical step and can be achieved using various oxidizing agents.

Causality of Experimental Choices:

-

Oxidizing Agent: Hydrogen peroxide in the presence of a catalytic amount of a metal catalyst (e.g., sodium tungstate) or organic peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. The choice of oxidant can influence the reaction rate and selectivity. Using an excess of the oxidizing agent ensures complete conversion to the sulfone.

-

Solvent: A solvent that is inert to the oxidizing conditions, such as acetic acid or dichloromethane, is typically employed.

Experimental Protocol: Oxidation of 2-(Methylthio)toluene

-

Dissolve 2-(methylthio)toluene (1 equivalent) in glacial acetic acid.

-

Add a 30% aqueous solution of hydrogen peroxide (2.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

The solid product that precipitates is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Step 3: Benzylic Bromination of 2-(Methylsulfonyl)toluene

The final step is the free-radical bromination of the benzylic methyl group. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Causality of Experimental Choices:

-

Brominating Agent: NBS is the reagent of choice for selective benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination.[1][2]

-

Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to initiate the free radical chain reaction.[3] Light (photochemical initiation) can also be used.

-

Solvent: A non-polar solvent that is inert to the reaction conditions, such as carbon tetrachloride (historically used but now largely phased out due to toxicity) or acetonitrile, is suitable.[4]

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-(methylsulfonyl)toluene (1 equivalent) in acetonitrile.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp (or a standard light bulb) for 4-8 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

-

After removal of the solvent, the crude product can be purified by recrystallization from a suitable solvent like isopropanol or by column chromatography on silica gel.

Visualization of Synthesis Route A

References

The Ortho-Effect in Benzylic Reactivity: A Guide to Navigating the Complex Reactivity of ortho-Substituted Benzyl Bromides

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-substituted benzyl bromides represent a class of reagents whose reactivity is governed by a complex and often counterintuitive interplay of electronic, steric, and neighboring group effects. Unlike their meta- and para-substituted counterparts, where reactivity can often be predicted by linear free-energy relationships such as the Hammett equation, the ortho position introduces profound mechanistic deviations. This guide provides a detailed exploration of the "ortho-effect," dissecting the contributing factors that dictate reaction pathways and rates. We will examine the dichotomy of steric hindrance versus anchimeric assistance, provide validated experimental protocols for kinetic analysis, and discuss the implications of this nuanced reactivity in the context of complex molecule synthesis and drug development.

Introduction: The Benzyl Bromide Motif

Benzyl halides are foundational building blocks in organic synthesis, prized for their ability to introduce the versatile benzyl group. Their reactivity in nucleophilic substitution reactions is significantly enhanced compared to simple alkyl halides due to the ability of the aromatic ring to stabilize both the transition state and any potential carbocation intermediate through resonance.[1][2] This stabilization facilitates both S(_N)1 and S(_N)2 reaction pathways, making them highly valuable in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[3][4]

While the electronic influence of substituents at the meta and para positions on reaction rates is well-documented and generally predictable, substituents at the ortho position present a unique challenge and opportunity.[5][6] This guide focuses specifically on unraveling the complexities of these ortho-substituted systems.

The "Ortho-Effect": A Triad of Competing Influences

The term "ortho-effect" encapsulates the collective impact of steric hindrance, modified electronic effects, and, most significantly, the potential for neighboring group participation (NGP). These factors can either retard or dramatically accelerate reaction rates compared to their corresponding para-isomers.

Steric Hindrance

The most straightforward component of the ortho-effect is steric hindrance. A bulky ortho group can physically impede the trajectory of an incoming nucleophile in an S(N)2 reaction or hinder the proper solvation of the transition state, leading to a decrease in the reaction rate.[7] This effect is generally why the Hammett equation, which correlates electronic effects, is not successfully applied to ortho-substituted compounds.[5][6]

Electronic Effects (Inductive & Resonance)

All substituents exert inductive and resonance effects that modify the electron density at the benzylic carbon. However, the proximity of an ortho substituent can alter these effects compared to the para position. While the fundamental electron-donating or -withdrawing nature remains, its magnitude of influence on the reaction center can be attenuated or enhanced.[8]

Neighboring Group Participation (NGP) & Anchimeric Assistance

The most profound manifestation of the ortho-effect is Neighboring Group Participation, also known as anchimeric assistance.[9][10] This occurs when an ortho substituent possesses a lone pair of electrons (e.g., -OR, -SR) or a π-system that can act as an internal nucleophile.[7][11][12] This intramolecular participation displaces the bromide leaving group to form a cyclic intermediate. The key consequences of NGP are:

-

Rate Acceleration: The intramolecular reaction is kinetically favored, often leading to a massive increase in the overall reaction rate compared to isomers where NGP is not possible.[7][9][10][13]

-

Stereochemical Control: NGP proceeds via two consecutive S(_N)2-like steps (intramolecular attack followed by external nucleophilic attack), resulting in an overall retention of stereochemistry at the benzylic carbon, in stark contrast to the inversion seen in a standard S(_N)2 reaction.[13]

The diagram below illustrates the interplay of these three core factors.

Mechanistic Pathways: From S(_N)2 to NGP

The operative mechanism in the reaction of an ortho-substituted benzyl bromide is highly sensitive to the nature of the substituent.

The S(_N)1/S(_N)2 Continuum

In the absence of NGP, the reaction will proceed via a standard S(_N)1 or S(_N)2 pathway.

-

S(_N)2 Pathway: Favored by strong nucleophiles and substituents that are either sterically small or electron-withdrawing, which destabilize carbocation formation.[14][15]

-

S(_N)1 Pathway: Favored by weak nucleophiles (solvolysis conditions) and electron-donating ortho substituents that can stabilize the formation of a benzylic carbocation.[2][16]

The Anchimerically Assisted Pathway

When a suitable neighboring group is present, a distinct mechanistic pathway emerges. For example, the solvolysis of o-carbomethoxybenzyl bromide is significantly faster than its p-isomer due to participation by the ester carbonyl oxygen.[7]

The mechanism involves an initial, rate-determining intramolecular S(_N)2 reaction, forming a cyclic intermediate. This intermediate is then attacked by an external nucleophile in a second S(_N)2 reaction.

Quantitative Analysis: Reactivity Studies

To rigorously characterize the reactivity of a novel ortho-substituted benzyl bromide, a systematic kinetic analysis is essential. The following protocol provides a self-validating system by comparing the reactivity of the ortho-isomer against its para-isomer (which represents the purely electronic effect) and the unsubstituted parent compound.

Table 1: Representative Relative Solvolysis Rates

The following table illustrates the dramatic differences in reactivity that can arise from ortho-substitution.

| Compound | Ortho-Substituent | Key Effect | Relative Rate (krel) | Citation |

| Benzyl Bromide | -H | Baseline | 1 | - |

| p-Nitrobenzyl Bromide | -NO₂ (at para) | Electronic (EWG) | ~0.7-1 | [7] |

| o-Nitrobenzyl Bromide | -NO₂ | Steric + Electronic | ~0.7-1 | [7] |

| p-Carbomethoxybenzyl Bromide | -CO₂Me (at para) | Electronic (EWG) | Slower than baseline | [7] |

| o-Carbomethoxybenzyl Bromide | -CO₂Me | NGP / Anchimeric Assistance | Many times faster | [7] |

Note: Relative rates are generalized from trends discussed in the literature for comparative purposes.

Experimental Protocol: Kinetic Analysis of Solvolysis via HPLC Monitoring

Objective: To determine the first-order rate constant (k) for the solvolysis of an ortho-substituted benzyl bromide and compare it to its para-isomer.

Materials:

-

ortho-Substituted Benzyl Bromide

-

para-Substituted Benzyl Bromide

-

Unsubstituted Benzyl Bromide (Control)

-

Internal Standard (e.g., Naphthalene, stable under reaction conditions)

-

HPLC-grade solvents for mobile phase

-

Volumetric flasks, pipettes, and autosampler vials

Methodology:

-

Stock Solution Preparation:

-

Accurately prepare a stock solution of the internal standard in the reaction solvent.

-

Accurately prepare individual stock solutions of the ortho-, para-, and unsubstituted benzyl bromides in the reaction solvent.

-

-

Reaction Initiation:

-

Equilibrate the reaction solvent (containing the internal standard) in a temperature-controlled water bath (e.g., 25.0 °C).

-

To initiate the reaction, add a precise volume of the benzyl bromide stock solution to the equilibrated solvent to achieve the desired final concentration (e.g., 0.01 M). Start a stopwatch immediately.

-

-

Sample Quenching and Monitoring:

-

At predetermined time intervals (e.g., t = 0, 5, 10, 20, 30, 60, 90, 120 min), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in an autosampler vial containing a cold, aprotic solvent (e.g., acetonitrile) to stop the solvolysis.

-

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC. The method should be able to resolve the starting benzyl bromide, the alcohol and ether solvolysis products, and the internal standard.

-

Use the peak area of the starting material relative to the internal standard to calculate its concentration at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of the benzyl bromide (ln[BnBr]) versus time (t).

-

For a first-order reaction, this plot will be linear. The rate constant (k) is the negative of the slope of this line.

-

Compare the calculated rate constants for the ortho-, para-, and unsubstituted compounds.

-

Implications for Drug Development and Synthesis

Understanding and controlling the ortho-effect is not merely an academic exercise; it has profound practical implications.

-

Strategic Synthesis Design: Chemists can leverage anchimeric assistance to accelerate reactions, often under milder conditions than would otherwise be possible. This is crucial for sensitive or late-stage intermediates in a synthesis campaign.

-

Stereochemical Control: NGP provides a powerful tool for establishing stereocenters with retention of configuration, which is paramount in the synthesis of chiral drugs where only one enantiomer is active.

-

Predicting and Avoiding Side Reactions: Acknowledging the potential for NGP can help chemists predict the formation of unexpected cyclic or rearranged byproducts. Conversely, understanding steric hindrance allows for the rational design of protecting groups or directing groups to achieve regioselectivity in subsequent transformations.[18]

Substituted benzyl halides are pivotal intermediates for a wide array of pharmaceuticals.[3] For example, the reactivity of these motifs is central to the synthesis of various antibacterial and antifungal agents.[4] The ability to precisely tune their reactivity by selecting the appropriate ortho-substituent is a key enabler for efficient and robust manufacturing processes.

Conclusion

The reactivity of ortho-substituted benzyl bromides is a rich and complex field where simple predictive models fail. A successful synthetic chemist or drug development professional must look beyond standard electronic effects and consider the powerful roles of steric hindrance and, most critically, anchimeric assistance. By employing rigorous kinetic analysis and understanding the underlying mechanistic principles, the "ortho-effect" can be transformed from a potential complication into a powerful and strategic tool for the efficient construction of complex molecules. Future advancements, particularly in computational chemistry, will continue to enhance our ability to predict and harness these intricate reactivity patterns.[19][20]

-

The application of the Hammett equation to ortho-substituted benzene reaction series. (2025). Google AI Search Grounding API. 8

-

Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. --INVALID-LINK--

-

The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2019). National Institutes of Health (NIH). --INVALID-LINK--

-

Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. (N.D.). University of Toronto Scarborough. --INVALID-LINK--

-

Hammett Substituent Constants. (N.D.). ResearchGate. --INVALID-LINK--

-

Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. (2022). Hrčak - Srce. --INVALID-LINK--

-

Hammett equation. (N.D.). Wikipedia. --INVALID-LINK--

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. (2022). Quora. --INVALID-LINK--

-

Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. (N.D.). ResearchGate. --INVALID-LINK--

-

Neighbouring group participation. (N.D.). chemeurope.com. --INVALID-LINK--

-

The Synthesis and Application of Substituted Benzyl Chlorides. (N.D.). Benchchem. --INVALID-LINK--

-

Steric, conformational, and electronic effects as revealed by acidities of substituted xanthenes and reactions of substituted xanthenyl and related carbanions with benzyl chloride. (N.D.). ACS Publications. --INVALID-LINK--

-

Steric and electronic effects on reaction rates of substituted benzenes with often-overlooked brominating agents. (2020). Morressier. --INVALID-LINK--

-

Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. (N.D.). ResearchGate. --INVALID-LINK--

-

Neighbouring group participation. (N.D.). Wikipedia. --INVALID-LINK--

-

Anchimeric Assistance. (N.D.). Dalal Institute. --INVALID-LINK--

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). National Institutes of Health (NIH). --INVALID-LINK--

-

Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (N.D.). ACS Publications. --INVALID-LINK--

-

Substituent Effects. (N.D.). Lumen Learning. --INVALID-LINK--

-

Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (N.D.). PubMed. --INVALID-LINK--

-

Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). ACS Publications. --INVALID-LINK--

-

Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (N.D.). ResearchGate. --INVALID-LINK--

-

Benzyl bromide synthesis by bromination or substitution. (N.D.). Organic Chemistry Portal. --INVALID-LINK--

-

Benzyl bromide is a primary halide. It undergoes SN1 substitution.... (N.D.). Pearson. --INVALID-LINK--

-

Neighboring Group Participation. (2023). Chemistry LibreTexts. --INVALID-LINK--

-

An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. --INVALID-LINK--

-

The Neighbouring Group Mechanisms. (N.D.). Dalal Institute. --INVALID-LINK--

-

Correlation analysis of reactivity in oxidation of substituted benzyl alcohols by tetrabutylammonium tribromide. (N.D.). ResearchGate. --INVALID-LINK--

-

Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). Science Advances. --INVALID-LINK--

-

An Explanation of Substituent Effects. (2023). Chemistry LibreTexts. --INVALID-LINK----INVALID-LINK--

-

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Substituted Benzylzinc Chlorides. (N.D.). Benchchem. --INVALID-LINK--

-

Mechanism Monday #13: Anchimeric Assistance!. (2024). YouTube. --INVALID-LINK--

-

Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol. (N.D.). ResearchGate. --INVALID-LINK--

-

Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination. (2020). Newera-spectro. --INVALID-LINK--

-

Summary of rate studies for the reduction of benzyl bromide (BnBr) by.... (N.D.). ResearchGate. --INVALID-LINK--

-

Kinetics and Mechanism of the Reaction of Benzyl Bromide with Copper in Hexamethylphosphoramide. (2005). Semantic Scholar. --INVALID-LINK--

-

Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. (2024). National Institutes of Health (NIH). --INVALID-LINK--

References

- 1. quora.com [quora.com]

- 2. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 3. benchchem.com [benchchem.com]

- 4. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.viu.ca [web.viu.ca]

- 7. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. Neighbouring_group_participation [chemeurope.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol [hrcak.srce.hr]

- 18. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Electron-Withdrawing Effects on Benzylic Reactivity

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of substituent effects on reaction intermediates is paramount for rational molecular design and synthetic strategy. The benzylic position, a carbon atom directly attached to an aromatic ring, is a key functional handle in a vast array of organic transformations and is a common motif in pharmacologically active compounds. Its reactivity is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. This guide provides a deep dive into the multifaceted influence of electron-withdrawing groups (EWGs) on the stability and reactivity of benzylic intermediates—carbocations, carbanions, and radicals—and explores the practical implications for chemical synthesis and drug discovery.

The Benzylic Position: A Nexus of Reactivity

The unique reactivity of the benzylic position stems from the ability of the adjacent aromatic ring to stabilize reactive intermediates through resonance. This delocalization of charge or unpaired electrons significantly lowers the activation energy for reactions involving the formation of benzylic carbocations, carbanions, or radicals, making these pathways more accessible than their non-aromatic counterparts.

However, this stabilization is not a monolithic effect. The electronic character of substituents on the phenyl ring can either enhance or attenuate this stabilization, thereby modulating the reactivity of the benzylic C-H bond and influencing the course of a reaction. Electron-donating groups (EDGs) generally enhance the stability of electron-deficient intermediates (carbocations and radicals), while electron-withdrawing groups exert a more complex and often counterintuitive influence that is critical to understand and exploit.

Electron-Withdrawing Groups and Benzylic Carbocation Stability

The formation of a benzylic carbocation is a cornerstone of SN1 and E1 reactions. A positively charged species is inherently electron-poor, and any factor that further removes electron density will be destabilizing.[1] Consequently, attaching an electron-withdrawing group to the benzene ring destabilizes a benzylic carbocation.[2][3] This effect is most pronounced when the EWG is located at the ortho or para positions, where it can exert its electron-withdrawing influence through both inductive and resonance effects.[2][3]

When an EWG is at the meta position, it can only exert an inductive effect, which diminishes with distance. Therefore, a meta-substituted benzylic carbocation is less destabilized than its ortho or para isomers.[2][3] The unsubstituted benzyl carbocation remains more stable than any of these EWG-substituted variants.[2][3]

This destabilization has profound consequences for reaction kinetics. For instance, in SN1 reactions, where carbocation formation is the rate-determining step, substrates with electron-withdrawing groups will react significantly slower than their electron-rich or unsubstituted counterparts. In some cases, the presence of a strong EWG can completely shut down the SN1 pathway, favoring an SN2 mechanism instead.[4]

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation provides a powerful quantitative tool for correlating the electronic effects of meta- and para-substituents with reaction rates and equilibrium constants.[5][6] It is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

-

k or K is the rate or equilibrium constant for the substituted reactant.

-

k₀ or K₀ is the constant for the unsubstituted reactant.[5]

-

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[7]

-

ρ (rho) is the reaction constant, which reflects the sensitivity of a particular reaction to substituent effects.[5]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which implies the buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

For reactions involving benzylic carbocation formation, a large negative ρ value is typically observed, confirming that electron-donating groups stabilize the positively charged transition state and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[8]

The Dichotomous Role of EWGs on Benzylic Radical Stability

The influence of substituents on benzylic radicals is more nuanced. Radicals are electron-deficient species, but they are not charged. Both electron-donating and electron-withdrawing groups can stabilize a benzylic radical, primarily through spin delocalization.[9][10][11] This stabilization leads to a reduction in the benzylic C-H bond dissociation energy (BDE).[9][10][11]

This principle is crucial in free-radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS). The reaction proceeds via a radical chain mechanism, and the rate-determining step is the abstraction of a benzylic hydrogen atom. A lower C-H BDE facilitates this abstraction, leading to a faster reaction.

While both types of substituents lower the BDE, their relative stabilizing effects can vary. The stability of the resulting radical is a key factor. For instance, a p-nitro group (a strong EWG) destabilizes a benzyl radical, while a p-methoxy group (a strong EDG) provides significant stabilization.[12]

Potent Stabilization of Benzylic Carbanions by EWGs

In stark contrast to carbocations, benzylic carbanions are powerfully stabilized by electron-withdrawing groups.[13][14][15] A carbanion is a negatively charged, electron-rich species. EWGs, particularly those capable of resonance withdrawal (like -NO₂, -CN, -C=O), can effectively delocalize this negative charge, thereby stabilizing the carbanion.[13][15] This stabilization is most effective when the EWG is at the ortho or para position, allowing for direct resonance delocalization of the lone pair onto the substituent.

This stabilization of benzylic carbanions by EWGs has significant implications for reactions involving the deprotonation of a benzylic C-H bond. The acidity of a benzylic proton is dramatically increased by the presence of an EWG on the aromatic ring. This principle is widely exploited in organic synthesis for the formation of C-C bonds via the alkylation of benzylic carbanions.

Applications in Drug Discovery and Development

The modulation of benzylic reactivity by EWGs is a powerful tool in medicinal chemistry and drug development for several reasons:

-

Metabolic Stability: The benzylic position is often susceptible to oxidative metabolism by cytochrome P450 enzymes. Introducing EWGs can increase the oxidation potential, making the benzylic C-H bond more resistant to metabolic cleavage and thereby increasing the drug's half-life.

-

Fine-Tuning Reactivity for Synthesis: The ability to control the reactivity of the benzylic position allows for the late-stage functionalization of complex molecules.[16][17] This is particularly valuable for generating libraries of related compounds for structure-activity relationship (SAR) studies. For example, the presence of an EWG can facilitate selective benzylic oxidation to introduce a ketone or other functional group.[18][19]

-

Bioisosteric Replacement: An EWG-substituted phenyl ring can serve as a bioisostere for other chemical groups, allowing for the optimization of pharmacokinetic and pharmacodynamic properties while maintaining the desired biological activity.

Experimental Protocol: Selective Benzylic Oxidation of a Substrate with an Electron-Withdrawing Group

This protocol outlines a general procedure for the selective oxidation of a benzylic methylene group to a ketone, a common transformation in drug development, particularly when the aromatic ring is substituted with an electron-withdrawing group.

Objective: To synthesize 4'-nitroacetophenone from 4-ethylnitrobenzene.

Reaction:

4-Ethylnitrobenzene → 4'-Nitroacetophenone

Materials:

-

4-Ethylnitrobenzene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylnitrobenzene (1 equivalent) in a 1 M aqueous solution of NaOH.

-

Oxidation: While stirring vigorously, slowly add a solution of KMnO₄ (3 equivalents) in deionized water. The addition should be portion-wise to control the exothermic reaction.

-

Reaction Monitoring: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The disappearance of the purple color of the permanganate is also an indicator of reaction completion.

-

Workup: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by the careful addition of a saturated aqueous solution of NaHSO₃ until the brown manganese dioxide precipitate dissolves.

-

Acidification: Acidify the clear solution with concentrated HCl until the pH is approximately 2. A white precipitate of 4-nitrobenzoic acid (if over-oxidation occurs) and the desired product may form.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4'-nitroacetophenone.